molecular formula C22H35N3O2 B11364137 3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11364137
M. Wt: 373.5 g/mol
InChI Key: HCGHTIPBAYOFRN-UHFFFAOYSA-N
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Description

3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a benzamide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 1-ethylpiperazine with cyclohexylmethyl chloride to form an intermediate, which is then reacted with 3-ethoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the cyclohexyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

3-ethoxy-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C22H35N3O2/c1-3-24-13-15-25(16-14-24)22(11-6-5-7-12-22)18-23-21(26)19-9-8-10-20(17-19)27-4-2/h8-10,17H,3-7,11-16,18H2,1-2H3,(H,23,26)

InChI Key

HCGHTIPBAYOFRN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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